molecular formula C8H10O2 B069244 (3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one CAS No. 162612-26-2

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one

货号 B069244
CAS 编号: 162612-26-2
分子量: 138.16 g/mol
InChI 键: PPIVDUXQFCZCLI-VQVTYTSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one, also known as Edoxaban, is an anticoagulant drug that has been approved for clinical use in several countries. It belongs to the class of drugs known as direct oral anticoagulants (DOACs) and is used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism.

作用机制

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is a selective inhibitor of factor Xa, which is an essential component of the coagulation cascade. It binds to factor Xa and prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Biochemical and Physiological Effects:
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has a half-life of approximately 10-14 hours and is metabolized by the liver. It has a bioavailability of approximately 62% and is primarily eliminated through the feces. (3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring.

实验室实验的优点和局限性

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has several advantages over traditional anticoagulants such as warfarin, including its predictable pharmacokinetic profile, lower risk of major bleeding, and lack of routine monitoring. However, it is important to note that edoxaban has not been extensively studied in certain patient populations, such as those with severe renal impairment or those on dialysis.

未来方向

There are several areas of future research for edoxaban, including the evaluation of its efficacy and safety in patient populations that have not been extensively studied, such as those with severe renal impairment or those on dialysis. Additionally, there is a need for further research on the optimal dosing of edoxaban in certain patient populations, as well as the potential for drug interactions with other medications. Finally, there is a need for long-term studies to evaluate the safety and efficacy of edoxaban over extended periods of time.

合成方法

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is synthesized through a multi-step process that involves the use of several chemical reagents. The synthesis begins with the reaction of 2,3-dihydroxy-4,6-dimethylpyridine with ethyl chloroacetate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with ethynylmagnesium bromide to form (3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one.

科学研究应用

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has been shown to be non-inferior to warfarin in reducing the risk of stroke and systemic embolism, and has a lower risk of major bleeding.

属性

CAS 编号

162612-26-2

产品名称

(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one

分子式

C8H10O2

分子量

138.16 g/mol

IUPAC 名称

(3R,4R,5S)-4-ethynyl-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C8H10O2/c1-4-7-5(2)8(9)10-6(7)3/h1,5-7H,2-3H3/t5-,6+,7+/m1/s1

InChI 键

PPIVDUXQFCZCLI-VQVTYTSYSA-N

手性 SMILES

C[C@@H]1[C@@H]([C@@H](OC1=O)C)C#C

SMILES

CC1C(C(OC1=O)C)C#C

规范 SMILES

CC1C(C(OC1=O)C)C#C

同义词

2(3H)-Furanone, 4-ethynyldihydro-3,5-dimethyl-, [3R-(3alpha,4alpha,5alpha)]- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。